2-[(3-CHLOROBENZYL)OXY]-3-[(E)-2-(2,4-DICHLOROPHENYL)-1-ETHENYL]QUINOXALINE
Overview
Description
2-[(3-CHLOROBENZYL)OXY]-3-[(E)-2-(2,4-DICHLOROPHENYL)-1-ETHENYL]QUINOXALINE is a complex organic compound with the molecular formula C23H15Cl3N2O. This compound is part of the quinoxaline family, which is known for its diverse applications in various fields such as pharmaceuticals, dyes, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-CHLOROBENZYL)OXY]-3-[(E)-2-(2,4-DICHLOROPHENYL)-1-ETHENYL]QUINOXALINE typically involves the condensation of 3-chlorobenzyl alcohol with 2-(2,4-dichlorophenyl)vinylquinoxaline under specific reaction conditions. The process often requires the use of catalysts and solvents to facilitate the reaction and achieve high yields .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(3-CHLOROBENZYL)OXY]-3-[(E)-2-(2,4-DICHLOROPHENYL)-1-ETHENYL]QUINOXALINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing groups, while reduction may produce simpler quinoxaline compounds .
Scientific Research Applications
2-[(3-CHLOROBENZYL)OXY]-3-[(E)-2-(2,4-DICHLOROPHENYL)-1-ETHENYL]QUINOXALINE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It may be investigated for its pharmacological properties and potential therapeutic uses.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-CHLOROBENZYL)OXY]-3-[(E)-2-(2,4-DICHLOROPHENYL)-1-ETHENYL]QUINOXALINE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A simpler compound in the same family, used in various applications.
2-(2,4-dichlorophenyl)quinoxaline: A related compound with similar structural features.
3-chlorobenzylquinoxaline: Another related compound with a different substitution pattern.
Uniqueness
2-[(3-CHLOROBENZYL)OXY]-3-[(E)-2-(2,4-DICHLOROPHENYL)-1-ETHENYL]QUINOXALINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
2-[(3-chlorophenyl)methoxy]-3-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinoxaline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl3N2O/c24-17-5-3-4-15(12-17)14-29-23-22(27-20-6-1-2-7-21(20)28-23)11-9-16-8-10-18(25)13-19(16)26/h1-13H,14H2/b11-9+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNYSEQTPGZFJX-PKNBQFBNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)OCC3=CC(=CC=C3)Cl)C=CC4=C(C=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)OCC3=CC(=CC=C3)Cl)/C=C/C4=C(C=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.